![molecular formula C15H18N2O3 B4373831 [3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](PIPERIDINO)METHANONE](/img/structure/B4373831.png)
[3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](PIPERIDINO)METHANONE
Overview
Description
3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a dihydroisoxazolyl ring, and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE typically involves multiple steps, starting with the preparation of the hydroxyphenyl and dihydroisoxazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dihydroisoxazolyl ring can be reduced to form isoxazoles.
Substitution: The piperidino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the dihydroisoxazolyl ring yields isoxazoles.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may interact with benzodiazepine binding sites, leading to anxiolytic effects . The compound’s structure allows it to engage in various biochemical interactions, influencing its activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
Uniqueness
3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-13-7-3-2-6-11(13)12-10-14(20-16-12)15(19)17-8-4-1-5-9-17/h2-3,6-7,14,18H,1,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARORCXNRQIVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=NO2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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